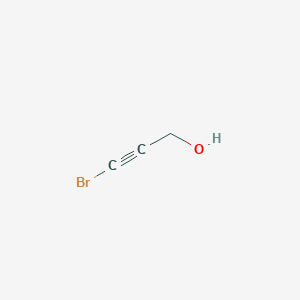
Ácido 3-(4-isobutilfenil)propanoico
Descripción general
Descripción
3-(4-Isobutylphenyl)propanoic acid, commonly known as ibuprofen, is a well-known anti-inflammatory drug used in the treatment of conditions such as rheumatism. It is characterized by its high anti-inflammatory activity and is widely utilized for its therapeutic benefits in diseases caused by inflammation .
Synthesis Analysis
The synthesis of ibuprofen has been explored through various methods. One approach involves the use of methyl 3-methyl-3-(4-is
Aplicaciones Científicas De Investigación
Aplicaciones antiinflamatorias y analgésicas
El ibuprofeno es ampliamente reconocido por sus propiedades antiinflamatorias y analgésicas. Funciona inhibiendo las enzimas ciclooxigenasas (COX-1 y COX-2), que son cruciales en la biosíntesis de prostaglandinas, mediadoras de la inflamación y el dolor . Este mecanismo se aprovecha en varios entornos de investigación para estudiar los procesos inflamatorios y el manejo del dolor.
Investigación cardiovascular
Los estudios han explorado el impacto del ibuprofeno en la salud cardiovascular. Su efecto sobre la agregación plaquetaria y los riesgos cardiovasculares asociados con el uso a largo plazo son áreas de investigación activa, particularmente en el contexto de la comprensión de los eventos cardiovasculares relacionados con los AINE .
Investigación sobre el cáncer
El posible papel del ibuprofeno en la prevención y el tratamiento del cáncer es otra área de interés de investigación. Se están estudiando sus efectos antiproliferativos en varias líneas celulares cancerosas, con especial atención en comprender cómo su acción antiinflamatoria podría influir en la tumorigénesis .
Estudios neurológicos
La investigación sobre los efectos neuroprotectores del ibuprofeno incluye el examen de su potencial para reducir el riesgo de enfermedad de Alzheimer y otras enfermedades neurodegenerativas. La capacidad del fármaco para modular la inflamación dentro del sistema nervioso central es un área de enfoque clave .
Gastroenterología
El ibuprofeno se utiliza en la investigación gastroenterológica para comprender los efectos secundarios gastrointestinales de los AINE. Esto incluye estudiar los efectos del fármaco en la mucosa gástrica y su papel en afecciones como las úlceras pépticas .
Aplicaciones dermatológicas
Las propiedades antiinflamatorias del ibuprofeno se utilizan en la investigación dermatológica para estudiar afecciones de la piel como la psoriasis y el eccema. Sus efectos sobre la inflamación de la piel y el proceso de cicatrización son de particular interés .
Oftalmología
En la investigación oftalmológica, la acción antiinflamatoria del ibuprofeno se investiga por su posible uso en el tratamiento de afecciones inflamatorias del ojo, como la uveítis .
Investigación sobre formulación y administración de fármacos
Las propiedades fisicoquímicas del ibuprofeno, como su baja solubilidad en agua, impulsan la investigación para desarrollar nuevas formulaciones y sistemas de administración de fármacos. Esto incluye la síntesis de derivados y profármacos más hidrofílicos para mejorar su biodisponibilidad y reducir los efectos adversos .
Safety and Hazards
The safety data sheet for ibuprofen, which 3-(4-Isobutylphenyl)propanoic acid is an impurity of, suggests wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation . It’s also recommended to avoid dust formation and to keep containers tightly closed in a dry, cool, and well-ventilated place .
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of Ibuprofen is the enzyme Cyclooxygenase (COX) . COX is responsible for the synthesis of prostaglandins, which play a key role in mediating inflammation, pain, and fever in the body .
Mode of Action
Ibuprofen works by inhibiting the COX enzyme , which in turn interferes with the synthesis of prostaglandins . This inhibition reduces the production of prostaglandins, thereby alleviating symptoms such as inflammation, pain, and fever .
Biochemical Pathways
The inhibition of COX by Ibuprofen affects the prostaglandin synthesis pathway . Prostaglandins are involved in various physiological processes, including inflammation, pain sensation, and regulation of body temperature. By inhibiting COX, Ibuprofen reduces the levels of prostaglandins, thereby mitigating these physiological responses .
Pharmacokinetics
Ibuprofen is rapidly and completely absorbed when given orally . The area under the plasma concentration-time curve (AUC) of Ibuprofen is dose-dependent . Ibuprofen binds extensively to plasma albumin, and at doses greater than 600mg, there is an increase in the unbound fraction of the drug, leading to an increased clearance of Ibuprofen and a reduced AUC of the total drug . Ibuprofen is eliminated following biotransformation to glucuronide conjugate metabolites that are excreted in urine .
Result of Action
The result of Ibuprofen’s action is the reduction of inflammation, pain, and fever . By inhibiting the production of prostaglandins, Ibuprofen can alleviate these symptoms, making it effective for treating conditions like rheumatoid arthritis and other inflammatory diseases .
Action Environment
The action of Ibuprofen can be influenced by various environmental factors. For instance, the presence of Ibuprofen in wastewater treatment plants (WWTPs) has led to the contamination of aquatic resources . The degradation of Ibuprofen in the environment or by microorganisms is difficult due to its physicochemical characteristics . Therefore, the environmental persistence of Ibuprofen could potentially impact its efficacy and stability .
Análisis Bioquímico
Biochemical Properties
3-(4-Isobutylphenyl)propanoic acid interacts with various enzymes and proteins. It works by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of prostaglandins – chemicals responsible for pain, inflammation, and fever in the body . By blocking COX enzymes, 3-(4-Isobutylphenyl)propanoic acid reduces the levels of these prostaglandins, thereby relieving symptoms .
Cellular Effects
3-(4-Isobutylphenyl)propanoic acid has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it can cause cytotoxic and genotoxic damage, high oxidative cell stress, and detrimental effects on growth, reproduction, and behavior in aquatic organisms .
Molecular Mechanism
The molecular mechanism of action of 3-(4-Isobutylphenyl)propanoic acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by inhibiting the COX enzymes, thereby reducing the levels of prostaglandins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Isobutylphenyl)propanoic acid change over time. It has been observed that the drug has a low environmental degradation rate, leading to its accumulation in natural environmental matrices . Studies have also shown that it has a high human consumption rate .
Dosage Effects in Animal Models
The effects of 3-(4-Isobutylphenyl)propanoic acid vary with different dosages in animal models . At higher doses, it can cause severe adverse effects . The severity of these effects is often mild, making it a popular choice among the ‘profen’ class of NSAIDs .
Metabolic Pathways
3-(4-Isobutylphenyl)propanoic acid is involved in various metabolic pathways. It is metabolized to form ibuprofen acylglucuronide, which is stereoselective to the S-enantiomer . It also undergoes oxidation to produce two major metabolites, 2-hydroxyibuprofen and carboxyibuprofen .
Transport and Distribution
3-(4-Isobutylphenyl)propanoic acid is transported and distributed within cells and tissues. It enters the environment from different sources and accumulates in natural environmental matrices
Propiedades
IUPAC Name |
3-[4-(2-methylpropyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-10(2)9-12-5-3-11(4-6-12)7-8-13(14)15/h3-6,10H,7-9H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYNVRFFVBZVRND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30215665 | |
| Record name | 3-(4-Isobutylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65322-85-2 | |
| Record name | 3-(4-Isobutylphenyl)propanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065322852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-Isobutylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30215665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-(2-methylpropyl)phenyl]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(4-ISOBUTYLPHENYL)PROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35B9MX4RIO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















